molecular formula C15H16N2O2S2 B4575445 N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-thiomorpholinecarbothioamide

N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-thiomorpholinecarbothioamide

Cat. No.: B4575445
M. Wt: 320.4 g/mol
InChI Key: GUMTUYQNRXCWCG-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-thiomorpholinecarbothioamide, also known as MTC, is a chemical compound that has been widely studied for its potential applications in scientific research. MTC is a derivative of the naturally occurring coumarin compound, which has been found to have various biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.

Scientific Research Applications

Chemosensing Applications

One significant application of derivatives related to N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-thiomorpholinecarbothioamide is in the development of chemosensors. A study by Meng et al. (2018) synthesized a highly selective fluorescence chemosensor based on a coumarin fluorophore, showing an "on-off-on" fluorescence response toward Cu2+ and H2PO4−. This chemosensor demonstrated potential for detecting and quantifying metal ions in environmental samples, leveraging the unique fluorescence properties of the coumarin derivative (Meng et al., 2018).

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial properties. Raval et al. (2012) reported on the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, showing significant antibacterial and antifungal activities. These compounds, related in structure to this compound, highlight the potential for developing new antimicrobial agents based on this chemical backbone (Raval, Naik, & Desai, 2012).

Catalytic and Environmental Applications

Another area of interest is the development of novel materials for catalysis and environmental remediation. The incorporation of the thiomorpholinecarbothioamide motif into hydrogels, as studied by Ilgin, Ozay, and Ozay (2019), showcases the potential of these compounds in creating materials that selectively absorb and reduce gold(III) ions to gold nanoparticles. These composites exhibit high catalytic activity, for example, in the reduction of 4-nitrophenol, a model pollutant, highlighting the environmental application of these novel materials (Ilgin, Ozay, & Ozay, 2019).

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)thiomorpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-10-8-14(18)19-13-9-11(2-3-12(10)13)16-15(20)17-4-6-21-7-5-17/h2-3,8-9H,4-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMTUYQNRXCWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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